molecular formula C8H6Br2N2 B1324339 3,5-Dibromo-1-methyl-1H-indazole CAS No. 52088-11-6

3,5-Dibromo-1-methyl-1H-indazole

Cat. No.: B1324339
CAS No.: 52088-11-6
M. Wt: 289.95 g/mol
InChI Key: GWDBUVLBDCQJIY-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-methyl-1H-indazole is a halogenated indazole derivative characterized by bromine substituents at positions 3 and 5 of the indazole core and a methyl group at the 1-position. Indazoles are nitrogen-containing heterocycles with a fused benzene ring, making them structurally distinct from imidazoles (which lack the fused aromatic system). This compound is listed in catalogs as a building block for medicinal chemistry and organic synthesis, with typical purity ≥95% and commercial availability in gram-scale quantities . Brominated indazoles are often utilized as intermediates in drug discovery due to the reactivity of bromine atoms in cross-coupling reactions (e.g., Suzuki-Miyaura).

Properties

IUPAC Name

3,5-dibromo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2N2/c1-12-7-3-2-5(9)4-6(7)8(10)11-12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDBUVLBDCQJIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632473
Record name 3,5-Dibromo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52088-11-6
Record name 3,5-Dibromo-1-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52088-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-1-methyl-1H-indazole typically involves the bromination of 1-methyl-1H-indazole. One common method is the reaction of 1-methyl-1H-indazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 3 and 5 positions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-1-methyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 3 and 5 positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 3,5-disubstituted indazole derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized indazoles.

Scientific Research Applications

3,5-Dibromo-1-methyl-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-1-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atoms can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological activity. The exact pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Other Indazole Derivatives

The Indazoles 化合物目录 lists several indazole analogs with varying substituents and functional groups (Table 1). Key comparisons include:

Table 1: Structural and Functional Comparison of Indazole Derivatives
Compound Name Substituents Key Features Potential Applications
3,5-Dibromo-1-methyl-1H-indazole 3-Br, 5-Br, 1-Me High molecular weight (Br atoms); reactive sites for cross-coupling Drug intermediate, halogenated scaffold
7-Methyl-4-boronate-1H-indazole 7-Me, 4-(dioxaborolane) Boronate group enables Suzuki reactions Synthetic intermediate for C–C bond formation
7-Chloro-4-boronate-1H-indazole 7-Cl, 4-(dioxaborolane) Chlorine offers moderate electronegativity Functionalization via nucleophilic substitution
  • Substituent Effects :
    • The 3,5-dibromo substitution pattern increases steric bulk and electron-withdrawing effects compared to 7-methyl or 7-chloro derivatives. This may reduce solubility in polar solvents but enhance reactivity in aromatic substitution or metal-catalyzed reactions.
    • Boronate esters (e.g., in 7-methyl-4-boronate-1H-indazole) are critical for cross-coupling chemistry, whereas bromine substituents in this compound allow for sequential functionalization (e.g., selective Br replacement).

Comparison with Imidazole and Benzimidazole Analogs

While indazoles and imidazoles share a nitrogen-containing heterocyclic core, their structural differences lead to distinct properties:

1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole

This imidazole derivative features methoxy, methyl, and phenyl substituents. Methoxy groups enhance electron density, favoring metal coordination, whereas bromine atoms in the indazole derivative may hinder such interactions due to steric and electronic effects.

Benzo[d]imidazole Derivatives

A synthesis protocol for 6-substituted benzo[d]imidazoles (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro derivatives) involves sodium metabisulfite-mediated cyclization in DMF at 120°C . However, brominated indazoles offer superior versatility in halogen-bonding interactions and late-stage derivatization.

Functional Group Analysis

  • Bromine vs. Chlorine : Bromine’s higher atomic weight and polarizability may increase lipophilicity and binding affinity in hydrophobic pockets compared to chlorine.
  • Methyl vs. Boronate : The 1-methyl group in this compound provides steric shielding of the N–H group (if present), whereas boronate esters (e.g., in 7-methyl-4-boronate-1H-indazole) are hydrolytically sensitive but enable cross-coupling.

Biological Activity

3,5-Dibromo-1-methyl-1H-indazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The data presented here is derived from various studies, highlighting the compound's mechanisms of action and therapeutic potential.

Chemical Structure

The chemical structure of this compound is characterized by two bromine atoms at the 3 and 5 positions of the indazole ring, with a methyl group at the 1 position. This unique structure contributes to its biological activity.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi. For instance:

  • Study Findings : A study demonstrated that the compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Anti-inflammatory Activity

Research has also indicated that this compound possesses anti-inflammatory properties:

  • Case Study : In an animal model of inflammation, treatment with the compound significantly reduced paw edema induced by carrageenan.
  • Biomarkers : The compound decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in serum samples, suggesting a modulatory effect on inflammatory pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Cell Line Studies : In vitro studies using human breast cancer (MCF-7) and lung cancer (A549) cell lines showed that this compound inhibited cell proliferation with IC50 values of approximately 15 µM for MCF-7 and 20 µM for A549.
  • Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Cancer Cell LineIC50 (µM)
MCF-715
A54920

Research Findings

A comprehensive review of literature indicates that the biological activity of this compound is multifaceted:

  • Synergistic Effects : When used in combination with other antimicrobial agents, it exhibited synergistic effects, enhancing overall efficacy.
  • Safety Profile : Toxicological studies indicate a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand its pharmacokinetics and long-term effects.
  • Future Directions : Ongoing research aims to explore its potential as a lead compound for drug development targeting infectious diseases and cancer.

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